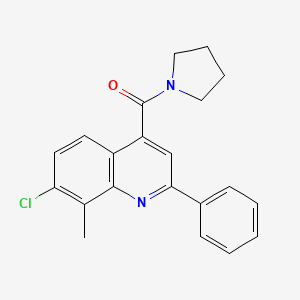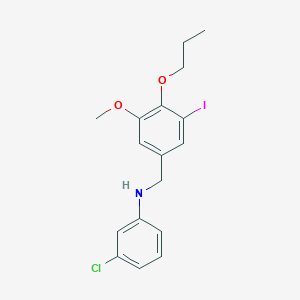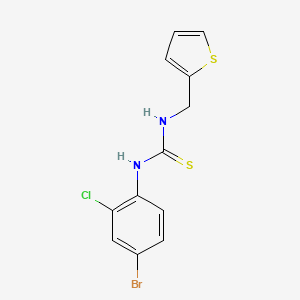![molecular formula C13H22N4O B4853319 N-cyclohexyl-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4853319.png)
N-cyclohexyl-N'-[3-(1H-pyrazol-1-yl)propyl]urea
説明
N-cyclohexyl-N'-[3-(1H-pyrazol-1-yl)propyl]urea, commonly referred to as CPPU, is a chemical compound that has gained significant attention in the field of plant biotechnology. CPPU belongs to the class of cytokinins, which are plant hormones that regulate various physiological processes such as cell division, growth, and differentiation. CPPU is known to enhance fruit size, yield, and quality in a variety of crops, making it a valuable tool for crop improvement.
作用機序
CPPU acts as a cytokinin, which is a plant hormone that regulates cell division and growth. It promotes cell division in the fruit, leading to an increase in fruit size. CPPU also stimulates the activity of enzymes involved in sugar metabolism, leading to an increase in sugar content. In addition, CPPU promotes the accumulation of anthocyanins, which are pigments responsible for the color of fruits.
Biochemical and Physiological Effects:
CPPU has various biochemical and physiological effects on the fruit. It promotes cell division, leading to an increase in fruit size. CPPU also stimulates the activity of enzymes involved in sugar metabolism, leading to an increase in sugar content. In addition, CPPU promotes the accumulation of anthocyanins, which are pigments responsible for the color of fruits. CPPU also increases the firmness of the fruit, which can be beneficial for transportation and storage.
実験室実験の利点と制限
CPPU has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. CPPU is also highly effective in promoting fruit growth and quality, making it a valuable tool for crop improvement. However, there are some limitations to the use of CPPU in lab experiments. It can be expensive to produce, and its effectiveness can vary depending on the crop species and growing conditions.
将来の方向性
There are several future directions for research on CPPU. One area of interest is the optimization of CPPU application methods to maximize its effectiveness. This includes determining the optimal concentration and timing of CPPU application. Another area of research is the identification of CPPU-responsive genes and pathways, which can provide insight into the mechanism of action of CPPU. Additionally, there is a need for research on the environmental impact of CPPU use, including its effects on soil and water quality. Overall, CPPU has the potential to be a valuable tool for crop improvement, and further research is needed to fully understand its potential.
In conclusion, CPPU is a chemical compound that has gained significant attention in the field of plant biotechnology. It has been shown to enhance fruit size, yield, and quality in a variety of crops, making it a valuable tool for crop improvement. CPPU acts as a cytokinin, promoting cell division, sugar metabolism, and anthocyanin accumulation in fruits. CPPU has several advantages for lab experiments, including its stability and effectiveness, but there are also limitations to its use. Future research on CPPU should focus on optimizing its application methods, identifying CPPU-responsive genes and pathways, and assessing its environmental impact.
科学的研究の応用
CPPU has been extensively studied for its application in crop improvement. It has been shown to increase fruit size and yield in a variety of crops, including grapes, kiwifruit, apples, and strawberries. CPPU also improves the quality of the fruit by increasing sugar content, firmness, and color. In addition, CPPU has been used to delay fruit ripening, which can be beneficial for transportation and storage.
特性
IUPAC Name |
1-cyclohexyl-3-(3-pyrazol-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c18-13(16-12-6-2-1-3-7-12)14-8-4-10-17-11-5-9-15-17/h5,9,11-12H,1-4,6-8,10H2,(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNSHZBFLLPRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-[3-(1H-pyrazol-1-yl)propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(allyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853245.png)
![N-[4-(aminosulfonyl)benzyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4853258.png)
![1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4853269.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853297.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4853305.png)
![5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4853317.png)
![N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4853324.png)
![4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4853327.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B4853336.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine](/img/structure/B4853342.png)


![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4853354.png)